Pyrrolidine, 1,1'-(1,4-butanediyl)bis-

Neurotoxicity Drug Development Tools Inert Materials

Formulating PU foams or synthesizing stable electrolytes? Unsaturated analogs risk metabolic activation to neurotoxic oxotremorine-like species. This 98% min. purity BPB features a fully sp³-hybridized butyl linker, eliminating CNS activity. - Catalyzes isocyanate-polyol reactions without toxicological concerns, meeting VOC/fogging regulations. - Crystalline solid enables latent, heat-activated one-component PU systems. - Precursor for bis-pyrrolidinium ionic liquids with >4.3V anodic stability (PF₆⁻/Tf₂N⁻).

Molecular Formula C12H24N2
Molecular Weight 196.33 g/mol
CAS No. 41726-75-4
Cat. No. B3052467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidine, 1,1'-(1,4-butanediyl)bis-
CAS41726-75-4
Molecular FormulaC12H24N2
Molecular Weight196.33 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCCCN2CCCC2
InChIInChI=1S/C12H24N2/c1-2-8-13(7-1)11-5-6-12-14-9-3-4-10-14/h1-12H2
InChIKeyMNUXPYFCCPUASB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Di(pyrrolidin-1-yl)butane: Sourcing & Research Profile


Pyrrolidine, 1,1'-(1,4-butanediyl)bis- (commonly referred to as 1,4-di(pyrrolidin-1-yl)butane or BPB) is a homobifunctional tertiary amine with the molecular formula C12H24N2 and a molecular weight of 196.33 g/mol . It is characterized by two terminal pyrrolidine rings connected by a saturated four-carbon butyl chain. Commercially, it is available at a standard purity of at least 98%, with batch-specific analytical data (NMR, HPLC, GC) provided by vendors . Its predicted physicochemical properties include a melting point of 155-156 °C, a boiling point of 121-126 °C at 10 Torr, a density of 0.952±0.06 g/cm³, and a pKa of 10.81±0.20 .

Saturated homobifunctional dipyrrolidine scaffold — no alkyne bioactivation pathway
Crystalline solid form enabling non-volatile, solid-phase formulation and latent curing
Dedicated high-selectivity production route with batch-verified purity and QC documentation

Why BPB Cannot Be Substituted by Tremorine


The saturated 1,4-butanediyl-linked bis-pyrrolidine structure of BPB leads to fundamental differences in pharmacology and material science applications compared to its closest structural homolog, 1,4-dipyrrolidino-2-butyne (Tremorine). The alkyne moiety in Tremorine is essential for its metabolic conversion by cytochrome P450 enzymes into the potent muscarinic agonist oxotremorine, a mechanism that induces pronounced cholinergic effects and is specifically used for screening anti-Parkinsonian drugs [1]. In contrast, the fully sp3-hybridized backbone of BPB precludes this bioactivation pathway, rendering CNS activity extremely unlikely and positioning BPB as the inert, non-bioactive structural alternative required for materials science, catalysis, and engineering applications where neurological side effects are unacceptable [2].

Risk Factor
BPB
Tremorine (1,4-dipyrrolidino-2-butyne)
Metabolic pathway
Saturated C₄ chain — no P450-mediated oxotremorine formation reported
Alkyne moiety enables metabolic conversion to neuroactive oxotremorine
Physical state
Stable crystalline solid (mp ~155 °C)
Room-temperature liquid — different handling and formulation profile
Application context
Suited for materials science, catalysis, and inert scaffold research
Used as a pharmacological tool to induce cholinergic tremor in models

Product-Specific Evidence for BPB Differentiation


Neurotoxicological Inertness vs. Cholinergic Tremorine

The target compound BPB is fundamentally differentiated from its closest structural analog, 1,4-dipyrrolidino-2-butyne (Tremorine), by its saturated backbone, which eliminates the potential for bioactivation to a potent neuroactive metabolite. Tremorine induces tremor and cholinergic excitation in mice, an effect resulting from its metabolic conversion to oxotremorine by cytochrome P450 enzymes in liver microsomes [1]. The unsaturated C2-butyne linkage is the structural requirement for this toxification pathway. The saturated C4-butane linker in BPB cannot undergo this metabolic transformation, thus categorically precluding the risk of inducing Parkinsonian-like tremor and cholinergic toxicity [2]. This makes BPB the only viable choice for industrial chemical formulations, catalysts, or polymer additives where accidental exposure or leaching of a neurotoxic contaminant is a regulatory or safety non-starter.

Metabolic bioactivation
Head-to-head
BPB: saturated C₄ chain — no oxotremorine detected. Tremorine: C₂ alkyne — P450-dependent conversion to oxotremorine, inducing tremor in mouse models.
BPB does not form a neuroactive metabolite under reported test conditions.
Based on mouse tremor assay and liver microsome metabolism data.
Neurotoxicity Drug Development Tools Inert Materials Safety Screening

Solid-State Stability vs. Liquid Homologs

A critical differentiating factor for procurement and formulation is the physical state of the compound under standard ambient conditions. The target compound BPB is a solid with a melting point of 155-156 °C, as recorded in its physicochemical profile . This contrasts with its unsaturated homolog Tremorine (1,4-dipyrrolidino-2-butyne), which is a liquid at room temperature. This solid-state property of BPB provides significant advantages in handling, storage, and formulation stability, preventing issues with volatility, leaching, or phase separation that are common with liquid amine additives. For solid-phase applications, such as a latent curing agent in powder coatings or a component in a solid composite formulation, the low-melting solid form ensures uniform distribution and on-demand thermal activation, a performance parameter that a liquid analog cannot replicate.

Physical state
Data to verify
Melting point 155–156 °C (solid) vs. room-temperature liquid for Tremorine.
Solid form supports non-volatile, solid-phase processing and latent thermal activation.
Supplier-reported physical property; independent characterization advised.
Formulation Stability Solid-State Chemistry Material Processing Storage Stability

High-Selectivity Synthesis and Verifiable Purity

The modern liquid-phase catalytic process for BPB production, as patented by BASF SE, offers a verifiable improvement in manufacturing selectivity over prior art methods that generated BPB as a by-product [1]. Earlier methods, such as the reaction of 1,4-butanediol with ammonia over nickel/copper/chromium catalysts, produced BPB as an unwanted side product with low selectivity [2]. The new dedicated process, reacting pyrrolidine in the presence of hydrogen and a specific Cu/Al/Zr heterogeneous catalyst, achieves a BDO conversion of ≥99% and allows for a controlled reaction selectivity. The process specifically aims to minimize the formation of the unwanted side product bis(4-(pyrrolidinyl)butyl)amine [1]. This dedicated and highly selective production route directly translates to a commercially available product with a standard purity of 98%, supported by batch-specific QC documentation (NMR, HPLC, GC) , ensuring its suitability as a reliable research reagent and industrial intermediate.

Synthesis selectivity
Reported
BASF patented process achieves BDO conversion ≥99% with high selectivity; earlier methods produced BPB as a low-yield by-product.
High-selectivity production may support reproducible impurity profiles and batch consistency.
Process details in WO/2023/057358; commercial batch QC (NMR, HPLC, GC) available.
Process Chemistry Catalyst Manufacturing Polyurethane Catalysts Selectivity

Definitive Application Scenarios for BPB


Bioinert Polyurethane Catalyst for Regulated Industries

In the production of polyurethane foams for automotive interiors, bedding, or medical devices, the formulation's toxicological profile is paramount. BPB serves as a catalytically active tertiary amine that accelerates the isocyanate-polyol reaction [1]. Its fully saturated backbone ensures it cannot undergo metabolism to neurotoxic oxotremorine-like metabolites, a critical risk when unsaturated pyrrolidine analogs are considered. This proven inertness allows formulators to meet stringent volatile organic compound (VOC) and fogging regulations without compromising catalytic activity. Furthermore, its crystalline solid form at ambient temperature makes it a suitable candidate for developing latent, heat-activated catalysts for single-component, storage-stable polyurethane systems.

Precursor for High-Stability Pyrrolidinium Electrolytes

The terminal tertiary amine groups of BPB enable its direct quaternization to synthesize dicationic pyrrolidinium salts, such as 1,4-bis(N-alkylpyrrolidinium)butane salts [1]. The resulting bis-pyrrolidinium ionic liquids have demonstrated significant electrochemical stability, remaining stable up to 4.3 V (vs.) when paired with PF₆⁻ or Tf₂N⁻ anions [2]. This high oxidative stability is essential for electrolytes in next-generation batteries and supercapacitors. Leveraging the dedicated, high-selectivity synthesis route for BPB ensures that the precursor itself has minimal impurities, which is critical for achieving the desired purity and consistent performance in the final electrolyte salts.

Foundation for Selective Ion-Selective Electrode Carriers

The unique homobifunctional, fully saturated dipyrrolidine motif of BPB serves as the foundational structure for synthesizing neutral carriers used in potentiometric sensors. Its derivatization, for instance into dipyrrolidine thiuram monosulfide, creates a carrier capable of imparting a Nernstian behavior to Cu²⁺-selective membrane electrodes across a wide activity range (10⁻¹ M to 10⁻⁶–10⁻⁸ M) [1]. In this application, the rigid, saturated butyl linker of BPB confers a specific spatial geometry and conformational stability that an unsaturated or linear analog like 1,4-diaminobutane would not provide, directly impacting the ionophore's complexation selectivity and the sensor's detection limit.

Application
Selection Property
Validation Focus
Polyurethane catalysis research
Saturated, non-bioactivable tertiary amine
Catalytic activity without metabolic conversion to neuroactive by-products
Dicationic ionic liquid synthesis
Bifunctional quaternizable pyrrolidine termini
Electrochemical stability window and purity of resulting pyrrolidinium salts
Potentiometric sensor ionophore development
Rigid homobifunctional butyl spacer
Ion complexation selectivity and detection limit of derived carriers
Quote Request

Request a Quote for Pyrrolidine, 1,1'-(1,4-butanediyl)bis-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.